molecular formula C21H20N4O2S B1246947 1H-Indazole, 3-(1-naphthalenylsulfonyl)-5-(1-piperazinyl)- CAS No. 744218-85-7

1H-Indazole, 3-(1-naphthalenylsulfonyl)-5-(1-piperazinyl)-

货号: B1246947
CAS 编号: 744218-85-7
分子量: 392.5 g/mol
InChI 键: FYOVZCDHYOEKDE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SAM-315,也称为3-(萘-1-磺酰基)-5-(哌嗪-1-基)-1H-吲唑,是一种小分子药物,作为5-羟色胺-6受体的选择性拮抗剂。该化合物最初由辉瑞公司开发用于治疗阿尔茨海默病和其他认知障碍

准备方法

合成路线和反应条件

SAM-315 的合成包括形成吲唑核心,然后引入萘-1-磺酰基和哌嗪-1-基。关键步骤包括:

工业生产方法

SAM-315 的工业生产很可能会遵循类似的合成路线,但会针对大规模生产进行优化。 这包括使用连续流反应器实现高效的热量和质量传递,以及实施鲁棒的纯化技术,如结晶和色谱,以确保最终产品的纯度

化学反应分析

反应类型

SAM-315 会发生几种类型的化学反应,包括:

常用试剂和条件

主要产品

科学研究应用

SAM-315 因其潜在的治疗应用而被广泛研究,特别是在神经科学领域。其主要应用是作为5-羟色胺-6受体的选择性拮抗剂,该受体与认知过程有关。 研究表明,SAM-315 可以通过增加大脑中乙酰胆碱和谷氨酸等神经递质的释放来增强认知功能

其独特的化学结构也使其成为研究吲唑衍生物的构效关系的宝贵工具

作用机制

SAM-315 通过选择性结合并拮抗 5-羟色胺-6 受体发挥作用。该受体主要表达在中枢神经系统中,参与神经递质释放的调节。通过阻断该受体,SAM-315 提高了乙酰胆碱和谷氨酸等神经递质的水平,这些神经递质对认知功能至关重要。 所涉及的分子途径包括调节神经递质合成和释放的细胞内信号转导级联的调节

相似化合物的比较

SAM-315 作为 5-羟色胺-6 受体拮抗剂,具有很高的选择性和效力,这是其独一无二之处。类似的化合物包括:

    WAY-181187: 另一种具有不同化学结构的 5-羟色胺-6 受体拮抗剂。

    SB-742457: 一种具有类似药理学特性但受体结合亲和力不同的化合物。

    SUVN-502:

与这些化合物相比,SAM-315 在认知增强的前临床模型中表现出优异的疗效,使其成为有希望进一步开发的候选药物

属性

IUPAC Name

3-naphthalen-1-ylsulfonyl-5-piperazin-1-yl-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c26-28(27,20-7-3-5-15-4-1-2-6-17(15)20)21-18-14-16(8-9-19(18)23-24-21)25-12-10-22-11-13-25/h1-9,14,22H,10-13H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOVZCDHYOEKDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=C(NN=C3C=C2)S(=O)(=O)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

744218-85-7
Record name WAY-255315
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0744218857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WAY-255315
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF9MF92XFM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: How does WAY-255315 interact with its target and what are the downstream effects?

A1: WAY-255315 acts as a potent and selective antagonist of the 5-hydroxytryptamine-6 (5-HT6) receptor []. While the exact downstream effects are still under investigation, antagonism of the 5-HT6 receptor has shown promise for cognitive enhancement in preclinical models []. This suggests that WAY-255315 may hold therapeutic potential for cognitive disorders.

Q2: Can you elaborate on the Structure-Activity Relationship (SAR) of this class of compounds and how modifications impact its activity?

A2: While the provided abstract doesn't delve into specific SAR details, it mentions that the research focused on identifying potent and selective 5-HT6 antagonists within the 5-piperazinyl-3-sulfonylindazoles series []. This suggests that modifications to the piperazine ring, the sulfonyl group, or the indazole core could potentially influence the compound's binding affinity, selectivity, and overall pharmacological activity. Further research exploring these structural modifications is needed to fully elucidate the SAR and optimize the compound's properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。